Enhanced Hydrophilicity vs. Non-Methoxylated Analog
3-(4-Formylphenyl)-2-methoxybenzoic acid exhibits a lower predicted octanol-water partition coefficient (LogP = 2.87) compared to the structurally related non-methoxylated analog 3-(4-Formylphenyl)benzoic acid (LogP = 3.15) [1]. This 0.28 log unit reduction indicates moderately enhanced hydrophilicity, which may influence solubility in aqueous media and compound partitioning in biphasic reaction systems. The polar surface area (PSA) of the target compound is 63.6 Ų [1], a value shared by its positional isomer 4-(3-formylphenyl)-2-methoxybenzoic acid [2], reflecting the identical atomic composition but differing spatial arrangement.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.87 |
| Comparator Or Baseline | 3-(4-Formylphenyl)benzoic acid: LogP = 3.15 |
| Quantified Difference | ΔLogP = -0.28 (more hydrophilic) |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
This quantifiable difference in lipophilicity provides a rational basis for selecting 3-(4-Formylphenyl)-2-methoxybenzoic acid over its non-methoxylated counterpart when enhanced aqueous compatibility or reduced non-specific binding is required in biochemical assays or aqueous-phase reactions.
- [1] Chemsrc. 3-(4-Formylphenyl)-2-methoxybenzoic acid. CAS 1261929-42-3. LogP = 2.87, PSA = 63.60 Ų. Accessed 2024. View Source
- [2] Chemsrc. 4-(3-Formylphenyl)-2-methoxybenzoic acid. CAS 1261983-69-0. PSA = 63.60 Ų. Accessed 2024. View Source
